Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a 5-chloro-2-methoxyphenyl group, and a piperidine ring. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with various biomolecules.
Medicine: It is an intermediate in the synthesis of drugs with potential therapeutic effects, including anticancer and antiviral agents.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperidine ring and the chloro and methoxy substituents play crucial roles in its binding affinity and activity. The compound can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
Uniqueness
Tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate is unique due to the presence of the 5-chloro-2-methoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other piperidine derivatives and enhances its utility in various applications .
Properties
Molecular Formula |
C17H24ClNO3 |
---|---|
Molecular Weight |
325.8 g/mol |
IUPAC Name |
tert-butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24ClNO3/c1-17(2,3)22-16(20)19-9-7-12(8-10-19)14-11-13(18)5-6-15(14)21-4/h5-6,11-12H,7-10H2,1-4H3 |
InChI Key |
WWWBLZODIAQBLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.